5-Bromopyrimidine-2-carboxylic acid

Descripción general

Descripción

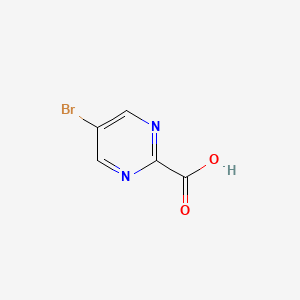

5-Bromopyrimidine-2-carboxylic acid is an organic compound with the molecular formula C5H3BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxylic acid group at the 2-position of the pyrimidine ring. It is used as an important intermediate in organic synthesis, particularly in the pharmaceutical, agrochemical, and dyestuff industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

5-Bromopyrimidine-2-carboxylic acid can be synthesized through the bromination of pyrimidine followed by carboxylation. The typical synthetic route involves the following steps:

Bromination: Pyrimidine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination and carboxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromopyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., dimethylformamide, tetrahydrofuran).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).

Major Products

Substitution: Various substituted pyrimidine derivatives.

Reduction: Alcohols, aldehydes.

Oxidation: Carboxylic acids, ketones.

Aplicaciones Científicas De Investigación

Scientific Research Applications

5-Bromopyrimidine-2-carboxylic acid is used extensively in scientific research due to its reactivity and ability to serve as a building block for more complex molecules. Key applications include:

Pharmaceutical Development

- This compound is investigated for its potential in drug development, particularly as a precursor for antiviral and anticancer agents. Its derivatives have shown promise in inhibiting key enzymes involved in disease pathways.

Agrochemical Applications

- It serves as an important intermediate in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that enhance agricultural productivity.

Dyes and Pigments

- The compound is utilized in the production of dyes and pigments, leveraging its chemical properties to create vibrant colors used in various industrial applications.

Biological Research

- In biological studies, this compound has been employed to investigate enzyme inhibitors and other biologically active compounds.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results demonstrated significant antibacterial activity at concentrations as low as 50 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

Research focused on the anti-inflammatory effects of this compound showed that it can inhibit pro-inflammatory cytokine production in human cell lines. This suggests its utility in treating conditions associated with chronic inflammation.

Mecanismo De Acción

The mechanism of action of 5-Bromopyrimidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid group confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, making it a valuable tool in medicinal chemistry and drug discovery .

Comparación Con Compuestos Similares

5-Bromopyrimidine-2-carboxylic acid can be compared with other similar compounds, such as:

5-Chloropyrimidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and applications.

5-Fluoropyrimidine-2-carboxylic acid: Contains a fluorine atom, leading to distinct chemical properties and uses.

5-Iodopyrimidine-2-carboxylic acid:

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, making it particularly useful in certain synthetic and research applications .

Actividad Biológica

5-Bromopyrimidine-2-carboxylic acid (C₅H₃BrN₂O₂) is an organic compound characterized by its unique molecular structure, featuring a bromine atom at the 5-position of the pyrimidine ring and a carboxylic acid group at the 2-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-inflammatory agent.

- Molecular Formula : C₅H₃BrN₂O₂

- CAS Number : 37131-87-6

- Appearance : Pale yellow crystalline solid

- Solubility : Soluble in polar solvents such as water and alcohols

The structural formula indicates that this compound is a derivative of pyrimidine, a key component in various biological molecules, including nucleic acids. Its design allows for interactions with multiple biological targets, influencing pathways related to cell growth and apoptosis.

Antimicrobial Properties

Research suggests that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit bacterial growth by targeting specific enzymes essential for bacterial survival. The compound's derivatives have shown promise in combating infections, particularly those caused by resistant strains of bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound also demonstrates anti-inflammatory effects. Studies have indicated that it can inhibit inflammatory pathways, potentially making it useful in treating conditions associated with chronic inflammation.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes. For instance, it has been shown to inhibit enzymes involved in bacterial metabolism and inflammatory responses. This interaction can lead to a decrease in cell proliferation and an increase in apoptosis in targeted cells .

Case Study 1: Antimicrobial Activity

A study investigated the efficacy of this compound against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Applications

Another research effort focused on the anti-inflammatory properties of this compound. In vitro tests demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines in human cell lines. This suggests a mechanism through which the compound may alleviate symptoms associated with inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromopyridine-2-carboxylic acid | Similar pyridine ring structure but with nitrogen at position 1 | Exhibits different biological activities |

| 2-Aminopyrimidine | Contains an amino group at position 2 | Known for its role in nucleoside synthesis |

| 4-Bromopyrimidine | Bromination at position 4 instead of position 5 | Different reactivity patterns in substitution |

Each compound exhibits unique reactivity and biological properties that distinguish them from one another, which is crucial for medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-bromopyrimidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation or carboxylation of pyrimidine precursors. For example, bromination of pyrimidine-2-carboxylic acid derivatives using reagents like or (N-bromosuccinimide) under controlled temperatures (60–80°C) can introduce the bromo group. Carboxylation via CO insertion using transition-metal catalysts (e.g., Pd or Cu) is another route. Yield optimization requires precise stoichiometry, inert atmospheres, and monitoring by TLC or HPLC. Impurities such as di-brominated byproducts may form if bromination is excessive .

Q. How is this compound characterized to confirm purity and structure?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Reported mp = 193–198°C (decomposition may occur above 200°C) .

- NMR Spectroscopy : -NMR (DMSO-d) shows distinct peaks for the pyrimidine ring (δ 8.5–9.0 ppm) and carboxylic proton (δ 13.0 ppm). -NMR confirms the bromine and carboxylate carbons.

- Mass Spectrometry : ESI-MS (negative mode) should display [M–H] at m/z 202.9 (theoretical MW = 203) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is hazardous (H315, H319, H335) and requires PPE (gloves, goggles, lab coat) and fume hood use. Avoid inhalation; store in airtight containers at 2–8°C. Spills should be neutralized with sodium bicarbonate and disposed of as halogenated waste .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized for medicinal chemistry applications?

- Methodological Answer : The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Optimization involves:

- Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/DMF.

- Temperature : 80–100°C under microwave irradiation reduces reaction time.

- Solvent System : Mixed polar solvents (e.g., DMF:HO) enhance solubility. Monitor progress via LC-MS to minimize decarboxylation side reactions. Post-reaction purification uses silica gel chromatography (EtOAc/hexane) .

Q. What strategies resolve contradictions in reported yields for carboxylate-to-amide derivatization?

- Methodological Answer : Discrepancies often arise from:

- Activation Methods : Compare EDCl/HOBt vs. TBTU for carboxylate activation.

- Nucleophile Reactivity : Steric hindrance from bulky amines reduces yields.

- Byproduct Analysis : Use -NMR (if fluorinated amines are used) or HRMS to detect unreacted starting material. Systematic DOE (Design of Experiments) can identify optimal molar ratios and reaction times .

Q. How does the electronic nature of the pyrimidine ring influence its reactivity in heterocyclic synthesis?

- Methodological Answer : The electron-withdrawing carboxylate and bromine groups direct electrophilic substitution to the 4-position of the pyrimidine ring. DFT calculations (e.g., Gaussian 09) predict charge distribution, guiding regioselective modifications. Experimental validation via X-ray crystallography (as in related indan-carboxylic acid derivatives) confirms structural outcomes .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer : Common impurities include residual solvents (DMF, THF) and brominated byproducts. Strategies:

Propiedades

IUPAC Name |

5-bromopyrimidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPTXUYKEDPXCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586108 | |

| Record name | 5-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37131-87-6 | |

| Record name | 5-Bromopyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.